molecular formula C81H106N18O14S2 B13907860 IL-17 modulator 4 sulfate

IL-17 modulator 4 sulfate

Cat. No.: B13907860
M. Wt: 1620.0 g/mol
InChI Key: YZGHRXJLSMVFKH-HAJPTEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IL-17 modulator 4 sulfate is a prodrug of IL-17 modulator 1, which is an orally active and highly efficacious modulator of interleukin-17 (IL-17). IL-17 is a proinflammatory cytokine that plays a crucial role in the immune response and is associated with various autoimmune and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IL-17 modulator 4 sulfate involves multiple steps, starting from the precursor IL-17 modulator 1. The synthetic route typically includes the formation of imidazotriazine derivatives, which are then modified to produce the final compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

IL-17 modulator 4 sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

IL-17 modulator 4 sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in autoimmune and inflammatory diseases.

    Medicine: Explored as a potential treatment for conditions like psoriasis, rheumatoid arthritis, and other IL-17 mediated diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

IL-17 modulator 4 sulfate exerts its effects by modulating the activity of IL-17. It binds to the IL-17 receptor, inhibiting the interaction between IL-17 and its receptor. This reduces the proinflammatory signaling pathways activated by IL-17, thereby decreasing inflammation and immune responses . The molecular targets include the IL-17 receptor and associated signaling molecules involved in the inflammatory response .

Properties

Molecular Formula

C81H106N18O14S2

Molecular Weight

1620.0 g/mol

IUPAC Name

N-[(2S)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide;sulfuric acid

InChI

InChI=1S/3C27H34N6O2.2H2O4S/c3*1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4;2*1-5(2,3)4/h3*9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32);2*(H2,1,2,3,4)/t3*25-;;/m000../s1

InChI Key

YZGHRXJLSMVFKH-HAJPTEGCSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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